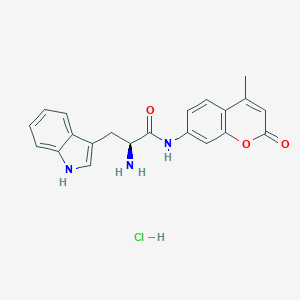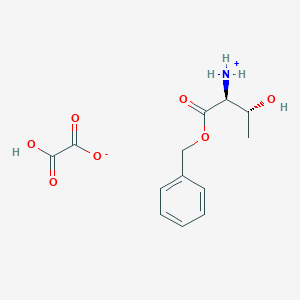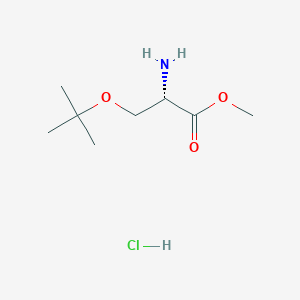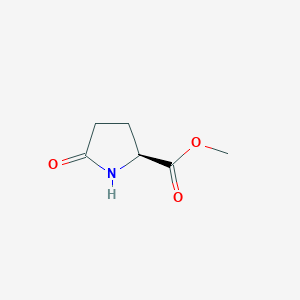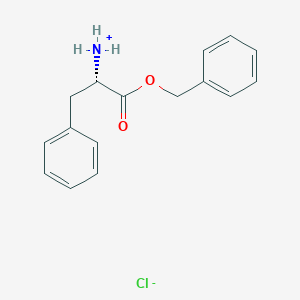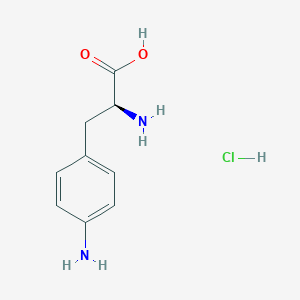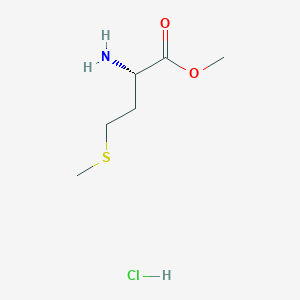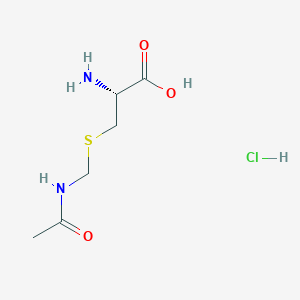
H-Cys(Acm)-OH HCl
Overview
Description
H-Cys(Acm)-OH HCl is a compound with the molecular formula C6H13ClN2O3S . It is used in peptide and protein science .
Synthesis Analysis
The synthesis of H-Cys(Acm)-OH HCl involves protecting group chemistry for the cysteine thiol group . This has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Molecular Structure Analysis
The molecular structure of H-Cys(Acm)-OH HCl includes elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .Chemical Reactions Analysis
The chemical reactions involving H-Cys(Acm)-OH HCl are complex and involve several steps. The Acm protecting group for the thiol functionality of cysteine is removed under conditions that are orthogonal to the acidic milieu used for global deprotection in Fmoc-based solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of H-Cys(Acm)-OH HCl include its molecular weight, which is 228.70 g/mol .Scientific Research Applications
Peptide Synthesis
S-Acetamidomethyl-L-cysteine hydrochloride: is widely used in peptide synthesis . It serves as a protected form of cysteine, which is crucial for synthesizing peptides that contain disulfide bonds. The Acm group protects the thiol side chain of cysteine during the synthesis process, preventing premature disulfide bond formation.
Disulfide Bond Formation
The compound is instrumental in the formation of disulfide bonds in peptides . After the peptide chain assembly, the Acm group can be removed under oxidative conditions, allowing for the formation of disulfide bridges, which are essential for the structural stability of many proteins.
Chemical Synthesis of Insulin Analogues
S-Acetamidomethyl-L-cysteine hydrochloride: has been successfully applied in the synthesis of insulin-like peptide analogues . These analogues are significant for research into diabetes treatment and understanding insulin function.
Study of Protein Folding
The compound is used in studying protein folding mechanisms . By selectively protecting cysteine residues, researchers can control the formation of disulfide bonds, which is a critical aspect of protein folding studies.
Development of Therapeutic Peptides
It plays a role in the development of therapeutic peptides . The ability to synthesize peptides with correct disulfide linkages is vital for creating peptides that can serve as drugs or drug candidates.
Proteomics Research
In proteomics, S-Acetamidomethyl-L-cysteine hydrochloride is used to protect cysteine residues during the identification and characterization of proteins . This protection is necessary to prevent cross-linking or oxidation that can interfere with mass spectrometry analysis.
Mechanism of Action
Safety and Hazards
Safety precautions for handling H-Cys(Acm)-OH HCl include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWPOAKLKGUXDD-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys(Acm)-OH HCl | |
CAS RN |
28798-28-9 | |
| Record name | S-(Acetamidomethyl)-L-cysteine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28798-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(acetamidomethyl)-L-cysteine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the acetamidomethyl (Acm) group in S-Acetamidomethyl-L-cysteine Hydrochloride?
A1: The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) group in cysteine. [] This protection is crucial during peptide synthesis, as it prevents unwanted side reactions involving the highly reactive thiol group. The Acm group can be selectively removed after the desired synthetic steps are completed, yielding the free cysteine residue.
Q2: What is a notable advantage of the synthesis method described for S-Acetamidomethyl-L-cysteine Hydrochloride?
A2: The research highlights a novel synthesis method utilizing trifluoroacetic acid, which offers a significant advantage in terms of cost-effectiveness and scalability. [] The expensive trifluoroacetic acid solvent used in the process can be readily recovered via simple distillation, making this method suitable for industrial production. Additionally, the synthesized product exhibits good stability, further enhancing its practical applicability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



